molecular formula C28H30ClN7 B14962898 N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B14962898
M. Wt: 500.0 g/mol
InChI Key: MZYSKYFKNQMQQF-UHFFFAOYSA-N
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Description

N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a chloromethylphenyl group and a diphenylmethylpiperazine moiety

Properties

Molecular Formula

C28H30ClN7

Molecular Weight

500.0 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H30ClN7/c1-20-12-13-23(18-24(20)29)31-28-33-25(32-27(30)34-28)19-35-14-16-36(17-15-35)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3,(H3,30,31,32,33,34)

InChI Key

MZYSKYFKNQMQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-(diphenylmethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE shares similarities with other triazine derivatives, such as:
    • N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(BENZYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE
    • N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(PHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of N2-(3-CHLORO-4-METHYLPHENYL)-6-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern and the presence of the diphenylmethylpiperazine moiety, which may confer distinct biological and chemical properties compared to other triazine derivatives.

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